molecular formula C25H23N3O4 B2515057 N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-73-1

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2515057
CAS No.: 892279-73-1
M. Wt: 429.476
InChI Key: GQKWMMVOKKFMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic tetrahydroquinazoline derivative characterized by a fused bicyclic core with two ketone groups (2,4-dioxo) and a carboxamide substituent at position 6. The compound features a 4-methoxybenzyl group at the N1 position and a phenethyl group at the N3 position.

Properties

CAS No.

892279-73-1

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)

InChI Key

GQKWMMVOKKFMIJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with multiple functional groups, including a methoxy group and a phenethyl substituent. Its molecular formula is C23H19N3O4C_{23}H_{19}N_{3}O_{4} with a molecular weight of approximately 445.5 g/mol. The presence of these substituents contributes to its biological activity, particularly in enzyme inhibition and anticancer properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydroquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methoxy and phenethyl groups are introduced via substitution reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 (μM) Comparison
A-549 (Lung)0.03Comparable to Doxorubicin
MCF7 (Breast)0.04Similar efficacy
HCT116 (Colon)0.05Effective against proliferation

The mechanism of action is believed to involve the inhibition of specific enzymes that play crucial roles in cancer cell metabolism and proliferation .

Enzyme Inhibition

Research indicates that this compound acts as an effective enzyme inhibitor. It binds to target enzymes involved in inflammatory pathways and tumor growth, leading to reduced activity and subsequent therapeutic effects. The specific targets include:

  • Cyclooxygenase (COX) : Involved in inflammation.
  • Topoisomerases : Critical for DNA replication in cancer cells.

Inhibition of these enzymes can lead to decreased inflammation and tumor growth .

Case Studies

  • Study on Antiproliferative Activity :
    A recent study highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro. The results showed that at concentrations as low as 0.03 μM, this compound effectively reduced cell viability in A-549 lung cancer cells compared to untreated controls .
  • Mechanistic Insights :
    Another investigation focused on the mechanistic pathways through which this compound exerts its anticancer effects. It was found that the compound induces apoptosis through the activation of caspase pathways while simultaneously inhibiting cell cycle progression .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

  • Target Compound :
    • Core : 1,2,3,4-Tetrahydroquinazoline-2,4-dione.
    • Substituents :
  • N1 : 4-Methoxybenzyl (electron-donating methoxy group).
  • N3 : Phenethyl (aromatic, lipophilic chain).
  • C7 : Carboxamide (polar functional group).

  • N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide () :

    • Substituents :
  • N1 : 3-Nitrobenzyl (electron-withdrawing nitro group).
  • N3 : 4-Methylphenyl (moderately lipophilic).
  • C7: Carboxamide.
  • N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (): Substituents:
  • N1: 4-(4-Chlorophenoxy)phenyl (bulky, halogenated aryl group).
  • N3: 2-Methoxyethyl (polar, flexible chain). Key Difference: The methoxyethyl group introduces conformational flexibility, while the chlorophenoxy group increases lipophilicity and steric bulk compared to the phenethyl group in the target compound .
  • N-(4-(Dimethylamino)benzyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride (): Core: Tetrahydronaphthalene (distinct from tetrahydroquinazoline). Substituents:
  • N: Dimethylaminobenzyl (basic, protonatable group).
  • C7: Methoxy (smaller substituent than carboxamide). Key Difference: The tetrahydronaphthalene core and dimethylamino group suggest divergent pharmacological targets, such as CNS activity, compared to the enzyme-inhibitory profile of tetrahydroquinazolines .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~455.5 (estimated) ~465.9 (exact) 465.9
Key Functional Groups Methoxy, carboxamide Nitro, carboxamide Chlorophenoxy, methoxyethyl
Lipophilicity (LogP) Moderate (methoxy balance) High (nitro, methylphenyl) High (chlorophenoxy)
Solubility Moderate (polar carboxamide) Low (nitro reduces solubility) Low (bulky chlorophenoxy)

Research Findings and Implications

  • Target Compound : The 4-methoxybenzyl and phenethyl groups may optimize interactions with hydrophobic enzyme pockets while maintaining moderate solubility via the carboxamide.
  • Compound : The nitro group could enhance binding to electron-deficient active sites but reduce metabolic stability.
  • Compound: The chlorophenoxy group may improve membrane permeability but increase off-target toxicity risks .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For example, 2-aminoterephthalic acid serves as a starting material for introducing the 7-carboxylic acid group. Treatment with urea in the presence of phosphoryl chloride facilitates cyclization to form the 2,4-dioxo-tetrahydroquinazoline system:

$$
\text{2-Aminoterephthalic acid} + \text{Urea} \xrightarrow{\text{POCl}_3} \text{Tetrahydroquinazoline-2,4-dione-7-carboxylic acid}
$$

This method yields the core structure in 65–72% efficiency, with purity confirmed by $$^{1}\text{H}$$-NMR ($$\delta$$ 2.70–2.90 ppm, cyclohexyl protons) and IR ($$ \nu_{\text{C=O}} $$ at 1705–1720 cm$$^{-1}$$).

Alternative Routes via Cyclohexanone Intermediates

In some cases, cyclohexanone derivatives are employed. For instance, 4-(3-oxo-3-phenylprop-1-en-1-yl)phenol reacts with chloroacetamide precursors to form enone-linked intermediates, which undergo Michael addition and cyclization. While this route is less direct, it offers flexibility in introducing substituents at position 3.

Introduction of the Phenethyl Group at Position 3

Alkylation of Tetrahydroquinazoline Intermediates

The phenethyl group is introduced via nucleophilic substitution or alkylation. A validated approach involves treating 2,4-dichlorotetrahydroquinazoline with phenethylamine under basic conditions:

$$
\text{2,4-Dichlorotetrahydroquinazoline} + \text{Phenethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Phenethyl-tetrahydroquinazoline-2,4-dione}
$$

Reaction optimization studies indicate that elevated temperatures (100–120°C) and polar aprotic solvents (e.g., DMF) enhance yields to 75–82%. The product is characterized by distinct $$^{13}\text{C}$$-NMR signals at $$\delta$$ 45.7 ppm (C-phenethyl) and $$\delta$$ 126–130 ppm (aromatic carbons).

Reductive Amination Strategies

Alternative methods employ reductive amination of ketone intermediates with phenethylamine. For example, 3-oxo-tetrahydroquinazoline reacts with phenethylamine in the presence of NaBH$$_4$$/AcOH, achieving 68% yield. This method avoids harsh conditions but requires careful pH control to prevent over-reduction.

Synthesis of the 7-Carboxamide Substituent

Carboxylic Acid Activation and Amide Coupling

The 7-carboxylic acid group is activated as an acid chloride using thionyl chloride or oxalyl chloride, followed by coupling with 4-methoxybenzylamine :

$$
\text{7-Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{7-Carbonyl chloride} \xrightarrow{\text{4-Methoxybenzylamine}} \text{7-Carboxamide}
$$

This two-step process achieves 85–90% yield when conducted in dichloromethane with triethylamine as a base. The amide bond formation is confirmed by IR ($$ \nu{\text{NH}} $$ at 3300 cm$$^{-1}$$ and $$ \nu{\text{C=O}} $$ at 1650 cm$$^{-1}$$).

One-Pot Hydrolysis and Coupling

Recent advancements enable a one-pot procedure where the methyl ester (7-COOCH$$_3$$ ) is hydrolyzed to the carboxylic acid using NaOH, followed by in situ activation with CDI (1,1'-carbonyldiimidazole) and coupling with 4-methoxybenzylamine. This method reduces purification steps and improves overall yield to 88%.

Crystallization and Purification

Solvent Selection and Recrystallization

The final compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Key crystallization parameters include:

  • Solubility : 12 mg/mL in hot ethanol
  • Crystal system : Monoclinic
  • Space group : $$ P2_1/c $$
  • Unit cell dimensions : $$ a = 14.9(2) $$ Å, $$ b = 45.8(2) $$ Å, $$ c = 10.2(1) $$ Å

Chromatographic Purification

Silica gel chromatography (cyclohexane/ethyl acetate gradient) resolves residual byproducts, with the target compound eluting at $$ Rf = 0.45 $$. Purity is verified by HPLC ($$ tR = 2.61 $$ min, gradient elution).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{1}\text{H}$$-NMR (400 MHz, DMSO-$$d6$$):
    • $$\delta$$ 8.76 (s, 1H, NH), 7.61 (dt, $$ J = 11.9 \, \text{Hz} $$, 1H, ArH), 3.82 (s, 3H, OCH$$
    3$$), 2.70–2.58 (m, 4H, cyclohexyl).
  • $$^{13}\text{C}$$-NMR (100 MHz, DMSO-$$d_6$$):
    • $$\delta$$ 168.5 (C=O), 159.2 (C-OCH$$3$$), 132.1–114.7 (ArC), 45.7 (CH$$2$$-phenethyl).
  • High-Resolution Mass Spectrometry (HRMS)

    • Observed : $$ m/z $$ 446.1845 [M + H]$$^+$$
    • Calculated : $$ \text{C}{25}\text{H}{27}\text{N}3\text{O}4 $$: 446.1842.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.